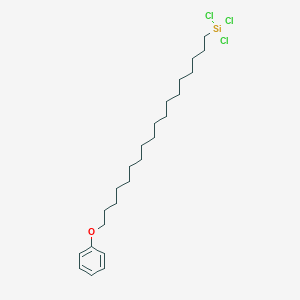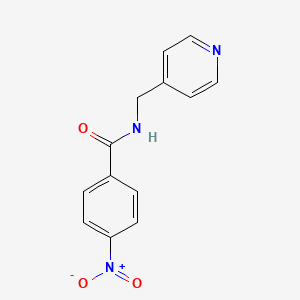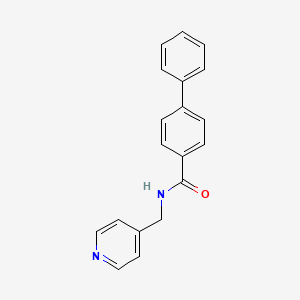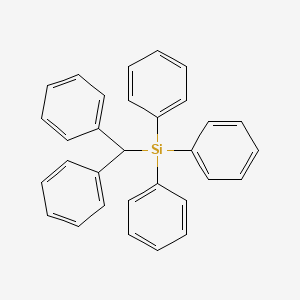
3-(Thiolan-2-yl)pyridine
Vue d'ensemble
Description
3-(Thiolan-2-yl)pyridine is a chemical compound with the CAS Number: 82081-32-1 . It has a molecular weight of 165.26 and is known by the IUPAC name 3-tetrahydro-2-thienylpyridine . It is typically stored at temperatures below -10 degrees Celsius and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9H,2,4,6H2 . This indicates that the molecule consists of a pyridine ring attached to a thiolane ring.Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.26 . It is typically stored at temperatures below -10 degrees Celsius and has a physical form of oil .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Electrochemistry : The reaction of pyridine-2-thiol with various compounds produces dinuclear palladium(II) and other complexes, studied for their structures and electrochemical properties (Umakoshi et al., 1990).
- Complex Formation : Various mononuclear pyridine-2-thiolato complexes have been synthesized and examined for their solution behavior, including NMR measurements and molecular weight determination (Nakatsu et al., 1992).
Biological and Medicinal Applications
- Antimicrobial Activities : Compounds derived from pyridin-4-yl-1,3,4-oxadiazole-2-thiol have been evaluated for their antimicrobial activities, showing good or moderate activity in several cases (Bayrak et al., 2009).
- Fluorescent Probing in Biology : A fluorescent probe based on pyrene ring and substituted pyridine has been developed for detecting Cys, with applications in biological imaging such as in HepG2 cells and zebrafish (Chao et al., 2019).
Material Science and Chemistry
- Corrosion Inhibition : Schiff's bases of pyridyl substituted triazoles have been studied as corrosion inhibitors for mild steel in acidic solutions, demonstrating significant inhibition efficiency (Ansari et al., 2014).
- Metal-Sulfur Bond Studies : Research on complexes of pyridine thiols with various metals provides insights into the nature of metal-sulfur bonding and the properties of these complexes (Kennedy & Lever, 1972).
Miscellaneous Applications
- Catalysis and Reaction Mechanisms : The catalytic properties and reaction mechanisms of pyridine thiols, particularly in proton reduction and hydrogen generation, have been explored, offering insights into their potential applications in energy storage and conversion (Virca & McCormick, 2015).
Safety and Hazards
3-(Thiolan-2-yl)pyridine is classified as a dangerous substance. It has hazard statements H302, H315, H318, H332, H335 which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
It’s worth noting that pyridine derivatives have been extensively studied for their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Mode of Action
It’s known that the presence of the ring nitrogen in pyridine derivatives defines their reactivity .
Result of Action
It’s known that pyridine derivatives have shown significant biological activity, suggesting they may have a substantial impact at the molecular and cellular levels .
Propriétés
IUPAC Name |
3-(thiolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9H,2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDZTSGXNXEERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516133 | |
| Record name | 3-(Thiolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82081-32-1 | |
| Record name | 3-(Thiolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiophene, 2-[(4-methylphenyl)ethynyl]-](/img/structure/B3057445.png)
![5H-pyrido[3,4-b]carbazole-5,11(10H)-dione](/img/structure/B3057447.png)
![2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3057448.png)



![Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl-](/img/structure/B3057454.png)


![2-{[(4-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3057459.png)


![N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B3057467.png)